molecular formula C8H6BrClO3S B1438106 3-Acetyl-4-bromobenzene-1-sulfonyl chloride CAS No. 1152558-80-9

3-Acetyl-4-bromobenzene-1-sulfonyl chloride

Cat. No.: B1438106
CAS No.: 1152558-80-9
M. Wt: 297.55 g/mol
InChI Key: PTJDETLJONCUDL-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.56 g/mol . It is a derivative of benzene, featuring an acetyl group at the 3-position, a bromine atom at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-bromobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-acetyl-4-bromobenzene. The reaction is carried out by treating 3-acetyl-4-bromobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

[ \text{C8H6BrO} + \text{HSO3Cl} \rightarrow \text{C8H6BrClO3S} + \text{HCl} ]

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-bromobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Carboxylic Acids: Formed by oxidation of the acetyl group.

Mechanism of Action

The mechanism of action of 3-acetyl-4-bromobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The acetyl and bromine groups can also participate in further chemical transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-acetyl-4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDETLJONCUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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